3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-pentyl-1H-purine-2,6-dione
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Overview
Description
3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-pentyl-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine ring substituted with a dihydroxyhexyl chain, a methyl group, and a pentyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-pentyl-1H-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the dihydroxyhexyl chain, methyl group, and pentyl group through various substitution reactions. Common reagents used in these reactions include alkyl halides, hydroxylating agents, and catalysts to facilitate the substitution and addition reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-pentyl-1H-purine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The dihydroxyhexyl chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the purine ring or the dihydroxyhexyl chain to more saturated forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the purine ring or the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyhexyl chain can yield ketones or carboxylic acids, while reduction of the purine ring can produce more saturated derivatives.
Scientific Research Applications
3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-pentyl-1H-purine-2,6-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-pentyl-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-pentyl-1H-purine-2,6-dione include other purine derivatives with different substituents, such as:
- 7-(5,6-Dihydroxyhexyl)-3-ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione
- 7-(5,6-Dihydroxyhexyl)-3-ethyl-1-pentyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
86257-16-1 |
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Molecular Formula |
C17H28N4O4 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
7-(5,6-dihydroxyhexyl)-3-methyl-1-pentylpurine-2,6-dione |
InChI |
InChI=1S/C17H28N4O4/c1-3-4-6-10-21-16(24)14-15(19(2)17(21)25)18-12-20(14)9-7-5-8-13(23)11-22/h12-13,22-23H,3-11H2,1-2H3 |
InChI Key |
JZDKVCDIZQBCLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=CN2CCCCC(CO)O)N(C1=O)C |
Origin of Product |
United States |
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